2-Sulfophenyl-N-tert-butylnitrone is a chemical compound with the molecular formula and a molecular weight of approximately 245.31 g/mol. This compound is part of the nitrone family, which are characterized by the presence of a nitrone functional group (). It is recognized for its significant role as a free radical trap, exhibiting properties that make it valuable in various scientific applications, particularly in the study of oxidative stress and neuroprotection.
The compound can be synthesized through various chemical methods, with its derivatives being studied extensively in scientific literature. Notably, its structural and functional properties have been explored in research focused on radical trapping and neuroprotective mechanisms.
2-Sulfophenyl-N-tert-butylnitrone is classified under the following categories:
The synthesis of 2-sulfophenyl-N-tert-butylnitrone typically involves the reaction of sulfonated phenyl compounds with tert-butyl nitrones. The general procedure includes:
The synthesis may involve steps such as:
The molecular structure of 2-sulfophenyl-N-tert-butylnitrone features:
CC(C)(C)N1=C(C=C(C=C1)S(=O)(=O)O)O
ZBAVKXJZVYJHGH-UHFFFAOYSA-N
2-Sulfophenyl-N-tert-butylnitrone participates in several important chemical reactions:
The compound's ability to trap radicals is quantified using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which allows for the detection and analysis of radical species formed during reactions.
The mechanism by which 2-sulfophenyl-N-tert-butylnitrone exerts its effects involves:
Research indicates that derivatives of this compound exhibit varying degrees of neuroprotective effects depending on their substituents and structural features.
These properties highlight the compound's versatility in various solvents, making it suitable for different experimental conditions.
2-Sulfophenyl-N-tert-butylnitrone has numerous scientific uses, including:
This compound's unique structure and properties make it a valuable tool in biochemical research, particularly in studies related to oxidative stress and cellular protection mechanisms.
Nitrone compounds emerged as pivotal tools in free radical chemistry with the discovery of N-tert-butyl-α-phenylnitrone (PBN) in the 1960s. Initially employed as spin-trapping agents for electron paramagnetic resonance (EPR) spectroscopy, nitrones react transient radicals (e.g., •OH, O₂•⁻) to form stable spin adducts detectable by EPR [2] [6]. This property enabled the direct observation and identification of radical species in biological systems, transforming the understanding of oxidative stress in pathologies like stroke and neurodegeneration. By the 1990s, PBN demonstrated unexpected in vivo neuroprotective effects, shifting its role from an analytical reagent to a therapeutic candidate. Studies revealed its efficacy in extending lifespan in senescence-accelerated mice by 33% (mean) and 70% (maximal), highlighting the translational potential of nitrones beyond mechanistic studies [2] [8].
2-Sulfophenyl-N-tert-butylnitrone (generic name: NXY-059), a sulfonated PBN derivative, was engineered to overcome key limitations of first-generation nitrones. Its design incorporated a polar sulfonate group, markedly enhancing water solubility (>300 mM vs. PBN’s <50 mM) and reducing blood-brain barrier permeability [2] [6]. This modification minimized nonspecific protein binding and improved pharmacokinetic profiles, allowing higher plasma concentrations without toxicity. In vitro studies confirmed its superior radical-trapping kinetics for carbon-centered radicals and peroxynitrite (ONOO⁻), with rate constants exceeding 10⁴ M⁻¹s⁻¹ [5] [6]. Unlike PBN, NXY-059 showed negligible interaction with cytochrome P450 enzymes, reducing risks of metabolic complications. These advances positioned it as a "second-generation" spin trap optimized for clinical translation, particularly in ischemic stroke [6].
NXY-059 catalyzed a paradigm shift by demonstrating robust neuroprotection in primate stroke models, a milestone previously unattained by other antioxidants. In a landmark study, it reduced cortical infarct volume by 55% in Macaca fascicularis monkeys subjected to middle cerebral artery occlusion (MCAO), even when administered 4 hours post-ischemia [1] [6]. Crucially, it mitigated motor deficits, aligning neuroanatomical salvage with functional recovery. However, its failure in human Phase III trials (SAINT-II) contrasted sharply with preclinical success, exposing critical knowledge gaps. Subsequent research revealed that NXY-059’s mechanism extended beyond radical scavenging: it modulated neurovascular inflammation by suppressing cytokine release (e.g., TNF-α, IL-1β) and inhibiting microglial activation [1] [3]. This reoriented neuroprotective strategies toward pleiotropic pathways and combination therapies (e.g., with thrombolytics), emphasizing targets beyond neuronal cells to include the neurovascular unit [1] [6].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7